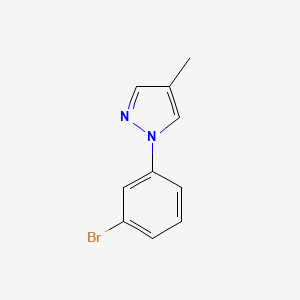

1-(3-bromophenyl)-4-methyl-1H-pyrazole

説明

1-(3-bromophenyl)-4-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C10H9BrN2 and its molecular weight is 237.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary targets of 1-(3-bromophenyl)-4-methyl-1H-pyrazole are the parasites causing leishmaniasis and malaria . The compound has shown potent antileishmanial and antimalarial activities . It has been found to be particularly effective against Leishmania aethiopica and Plasmodium berghei .

Mode of Action

This compound interacts with its targets by inhibiting their growth and proliferation . The compound’s antipromastigote activity is particularly notable, with it being significantly more active than standard drugs like miltefosine and amphotericin B deoxycholate .

Biochemical Pathways

It is known that the compound interferes with the life cycle of the parasites, inhibiting their growth and proliferation

Pharmacokinetics

The pharmacokinetic properties of this compound have been studied in rats . After oral administration, the maximum concentration (Cmax) of the compound was found to be 568.65 ± 122.14 ng/mL, reached 1.00 ± 0.45 h after administration . This suggests that the compound is rapidly absorbed and distributed in the body.

Result of Action

The result of the action of this compound is the inhibition of the growth and proliferation of the parasites causing leishmaniasis and malaria . This leads to a reduction in the severity of these diseases and can potentially contribute to their treatment.

生化学分析

Biochemical Properties

The biochemical properties of 1-(3-bromophenyl)-4-methyl-1H-pyrazole are largely unexplored. Based on its structural similarity to other pyrazole derivatives, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the bromophenyl and methyl groups present in the compound .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of varying dosages of this compound in animal models have not been reported. Similar compounds have shown dose-dependent effects, including threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

It is plausible that the compound could interact with various enzymes or cofactors and influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are yet to be studied. It is possible that the compound interacts with transporters or binding proteins, influencing its localization or accumulation .

生物活性

1-(3-Bromophenyl)-4-methyl-1H-pyrazole is a pyrazole derivative characterized by its unique molecular structure, which includes a bromophenyl group and a methyl group. Its molecular formula is C10H9BrN2, with a molecular weight of approximately 239.1 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The presence of both bromine and methyl substituents on the pyrazole ring enhances the compound's reactivity and biological profile. The pyrazole ring structure is significant in various pharmacological applications, allowing for interactions with multiple biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C10H9BrN2 |

| Molecular Weight | 239.1 g/mol |

| Chemical Structure | Pyrazole derivative |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a potential candidate for development as an antimicrobial agent. The compound's effectiveness is often enhanced when used in metal complexes, which can improve its stability and efficacy in biological assays.

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. It has shown potential in inhibiting the proliferation of different cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The compound's mechanism may involve the induction of apoptosis in cancer cells, although specific pathways remain to be fully elucidated .

| Cancer Cell Line | Inhibition Effect |

|---|---|

| MDA-MB-231 (Breast cancer) | Significant |

| HepG2 (Liver cancer) | Moderate |

Anti-inflammatory Effects

Preliminary studies suggest that this pyrazole derivative may also possess anti-inflammatory properties. It has been shown to reduce pro-inflammatory cytokine levels in vitro, indicating its potential use in treating inflammatory diseases .

The synthesis of this compound typically involves reactions between substituted hydrazines and 1,3-diketones or their equivalents. The presence of the bromine atom significantly influences its reactivity, allowing for various substitution reactions that can lead to biologically active derivatives.

Case Studies

Several case studies have highlighted the biological activities of pyrazole derivatives similar to this compound:

- Antimicrobial Study : A study demonstrated that metal complexes of pyrazole derivatives exhibited enhanced antibacterial activity compared to their uncoordinated forms. This suggests that complexation could be a viable strategy for improving efficacy against resistant bacterial strains.

- Anticancer Evaluation : In vivo studies reported that certain pyrazole compounds showed promising results against tumor growth in animal models, indicating their potential as anticancer agents .

科学的研究の応用

Pharmaceutical Applications

Anticancer Activity

Research has shown that pyrazole derivatives, including 1-(3-bromophenyl)-4-methyl-1H-pyrazole, exhibit significant anticancer properties. These compounds have been found to inhibit the growth of various cancer cell lines, including breast (MDA-MB-231), lung, and colorectal cancers. Studies indicate that they may act as microtubule-destabilizing agents, enhancing apoptosis in cancer cells through the activation of caspase pathways .

Anti-inflammatory and Analgesic Properties

The compound is also being explored for its potential in developing anti-inflammatory and analgesic medications. Its ability to modulate inflammatory pathways makes it a candidate for pain management therapies .

Molecular Modeling Studies

Molecular modeling has been employed to predict the interactions of this compound with biological targets. This approach aids in understanding its mechanism of action and optimizing its efficacy against specific diseases .

Agricultural Chemistry

Agrochemical Intermediates

In agricultural chemistry, this compound serves as an essential intermediate in the synthesis of fungicides and herbicides. Its application in agrochemicals enhances crop protection and increases yield by targeting specific pests and diseases .

Eco-friendly Pesticides

The development of eco-friendly pesticides utilizing this compound aligns with sustainable agricultural practices. Research focuses on minimizing environmental impact while maintaining effectiveness against agricultural threats .

Material Science

Advanced Materials Development

The unique chemical properties of this compound enable its use in formulating advanced materials such as polymers and coatings. These materials benefit from enhanced durability and performance characteristics, making them suitable for a variety of industrial applications .

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, this compound is utilized to study enzyme inhibition and receptor binding. Such studies contribute to a deeper understanding of various biological processes and disease mechanisms, potentially leading to the discovery of new therapeutic targets .

Summary Table of Applications

| Field | Application | Description |

|---|---|---|

| Pharmaceuticals | Anticancer Activity | Inhibits growth of various cancer cell lines; induces apoptosis |

| Anti-inflammatory Properties | Potential use in pain management therapies | |

| Molecular Modeling Studies | Predicts interactions with biological targets | |

| Agricultural Chemistry | Agrochemical Intermediates | Key role in synthesizing fungicides and herbicides |

| Eco-friendly Pesticides | Development aligns with sustainable practices | |

| Material Science | Advanced Materials Development | Enhances durability and performance in polymers and coatings |

| Biochemical Research | Enzyme Inhibition Studies | Contributes to understanding biological processes |

Case Studies

Several studies highlight the effectiveness of pyrazole derivatives:

- A study demonstrated that compounds containing the pyrazole structure showed promising anticancer activity through the inhibition of key cellular pathways involved in tumor growth .

- Another research focused on synthesizing new pyrazoline derivatives as cannabinoid receptor antagonists, showcasing their potential in treating obesity and related metabolic disorders .

- Recent advances have illustrated the use of pyrazole derivatives in developing novel anti-inflammatory agents, emphasizing their therapeutic versatility across multiple conditions .

特性

IUPAC Name |

1-(3-bromophenyl)-4-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-8-6-12-13(7-8)10-4-2-3-9(11)5-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBLMLPKXOANXKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。